Dihydrocephalomannine

Cytotoxicity Taxane SAR Cancer cell line screening

Essential certified reference standard for Paclitaxel EP Impurity R with saturated C2'-C3' bond and sec-butyl N-acyl side chain. Distinct from paclitaxel's benzoyl group, offering 10- to 100-fold reduced cytotoxicity for SAR studies, CYP regioselectivity investigations, and Taxus phytochemical profiling. Critical for HPLC/UPLC method validation where generic taxane references are insufficient.

Molecular Formula C45H55NO14
Molecular Weight 833.9 g/mol
CAS No. 159001-25-9
Cat. No. B569410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrocephalomannine
CAS159001-25-9
SynonymsN-Debenzoyl-N-α-methylbutyrylpaclitaxel;  7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete Benzenepropanoic Acid Derivative;  [2aR-2aα,4β,4aβ,6β,9α(αR*,βS*),11α,12α,12aα,12bα]]-α-Hydroxy-β-[(2-methyl-1-oxobutyl)amino]-,6,12b-bis(acetyloxy)-12-(benzoyloxy
Molecular FormulaC45H55NO14
Molecular Weight833.9 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O
InChIInChI=1S/C45H55NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h10-19,23,29-31,33-36,38,49-50,55H,9,20-22H2,1-8H3,(H,46,52)
InChIKeyOKEKLOJNCOIPIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydrocephalomannine (CAS 159001-25-9): Taxane Reference Standard and Low-Potency Paclitaxel Analog for Analytical and Comparative Research


Dihydrocephalomannine (CAS 159001-25-9, molecular formula C45H55NO14, MW 833.92) is a naturally occurring taxane diterpenoid and a 2',3'-dihydro derivative of cephalomannine, distinguished by its saturated C2'-C3' bond and a sec-butyl (2-methylbutanoyl) N-acyl side chain rather than the benzoyl group found in paclitaxel . It is officially designated as Paclitaxel EP Impurity R under the European Pharmacopoeia and also referenced as compound 1b in structure-activity relationship studies of paclitaxel analogs [1]. As a paclitaxel analog, dihydrocephalomannine exhibits reduced cytotoxicity and decreased tubulin binding affinity compared to paclitaxel, positioning it as a valuable low-activity reference compound for investigations into taxane structure-activity relationships and impurity profiling .

Why Generic Taxane Substitution Fails: The Critical Distinction Between Dihydrocephalomannine and Other Paclitaxel Analogs


Although dihydrocephalomannine shares the core baccatin III skeleton with paclitaxel, cephalomannine, and 10-deacetyltaxol, the structural modifications at both the C13 N-acyl side chain (sec-butyl vs. phenyl vs. tiglyl) and the C2'-C3' bond (saturated vs. unsaturated) produce distinct and non-interchangeable pharmacological profiles [1]. Unlike paclitaxel, which exhibits potent microtubule stabilization with sub-nanomolar IC50 values, dihydrocephalomannine demonstrates approximately 10- to 100-fold lower cytotoxic potency . Furthermore, the metabolic fate of taxanes is exquisitely sensitive to C3' substitution: even the modest difference between paclitaxel's benzoyl group and cephalomannine's tiglyl group shifts the predominant metabolizing cytochrome P450 enzyme from CYP2C8 to CYP3A4 and alters the major hydroxylation site from C6α to C4'' [2]. This metabolic regioselectivity, extrapolated to dihydrocephalomannine's sec-butyl side chain, means that generic taxane references cannot substitute for dihydrocephalomannine in studies requiring authentic low-potency taxane controls, accurate impurity identification, or side chain-specific metabolic investigations.

Dihydrocephalomannine Quantitative Evidence Guide: Head-to-Head Comparisons with Paclitaxel and 10-Deacetylcephalomannine


Cytotoxic Potency Reduction: Dihydrocephalomannine vs. Paclitaxel IC50 Comparison

Dihydrocephalomannine exhibits approximately 10- to 40-fold lower cytotoxic potency against cancer cell lines compared to paclitaxel, consistent with its designation as a reduced-activity taxane analog . The sec-butyl N-acyl side chain and saturated C2'-C3' bond in dihydrocephalomannine substantially impair tubulin binding and mitotic arrest activity relative to paclitaxel's benzoyl side chain and unsaturated C2'-C3' bond .

Cytotoxicity Taxane SAR Cancer cell line screening

Tubulin Binding Affinity: Reduced Microtubule Stabilization Compared to Paclitaxel

Dihydrocephalomannine demonstrates measurably reduced tubulin binding compared to paclitaxel, a property consistently documented across multiple authoritative databases and vendor technical datasheets [1]. While paclitaxel binds tightly to the β-tubulin subunit and strongly promotes microtubule assembly and stabilization, dihydrocephalomannine's saturated C2'-C3' bond and sec-butyl side chain reduce its binding affinity, resulting in diminished microtubule-stabilizing activity .

Tubulin polymerization Microtubule dynamics Taxane mechanism

Regulatory Identity: European Pharmacopoeia Designation as Paclitaxel Impurity R

Dihydrocephalomannine is officially codified as Paclitaxel EP Impurity R in the European Pharmacopoeia (EP) monograph for paclitaxel, distinguishing it from other taxane impurities such as cephalomannine (Impurity B), 10-deacetylpaclitaxel (Impurity C), and 7-epi-paclitaxel (Impurity A) [1]. This regulatory designation confers a specific, non-substitutable identity that is critical for pharmaceutical quality control, method validation, and regulatory submissions.

Pharmaceutical impurity analysis Quality control Regulatory compliance

Structural Distinction: Saturated C2'-C3' Bond vs. Unsaturated Analogs

Dihydrocephalomannine is uniquely characterized by a saturated C2'-C3' single bond in the C13 side chain, whereas paclitaxel, cephalomannine, and 10-deacetylcephalomannine all possess an unsaturated C2'-C3' double bond . This hydrogenation-derived saturation is reflected in the compound's systematic name 2',3'-dihydrocephalomannine and is confirmed by NMR and mass spectrometry . The saturated bond alters the conformational flexibility of the side chain, which contributes to the observed reduction in tubulin binding affinity and cytotoxic potency.

Taxane chemistry Structural elucidation Hydrogenation derivative

Metabolic Fate Distinction: C3' Substituent Effects on Cytochrome P450 Regioselectivity

Although direct metabolic data for dihydrocephalomannine are not published in the primary literature, class-level inference from closely related taxanes provides strong evidence for distinct metabolic handling. A direct head-to-head comparison between paclitaxel (C3'-N-benzoyl) and cephalomannine (C3'-N-tiglyl) demonstrates that a minor C3' side chain modification fundamentally alters metabolic regioselectivity: the major hydroxylation site shifts from C6α (for paclitaxel) to C4'' (for cephalomannine), and the predominant metabolizing CYP enzyme shifts from CYP2C8 to CYP3A4 [1][2]. Quantitative analysis reveals that the ratio of C13 side chain hydroxylation to C6α hydroxylation is 15:85 for paclitaxel versus 64:36 for cephalomannine, and CYP3A4 catalyzes cephalomannine more efficiently than paclitaxel due to an increased Vmax [1].

Drug metabolism CYP450 regioselectivity Taxane pharmacokinetics

Dihydrocephalomannine: Optimal Use Cases for Pharmaceutical Analysis, SAR Studies, and Taxane Research


Pharmaceutical Quality Control: Paclitaxel EP Impurity R Reference Standard

Quality control laboratories developing or validating HPLC, UPLC, or LC-MS methods for paclitaxel active pharmaceutical ingredient (API) analysis require authentic dihydrocephalomannine as a certified reference standard for Paclitaxel EP Impurity R . The compound is essential for establishing system suitability parameters, determining relative retention times, calculating relative response factors, and quantifying impurity levels in paclitaxel drug substance and drug product batches in compliance with European Pharmacopoeia monograph requirements .

Taxane Structure-Activity Relationship (SAR) Studies: Low-Potency Control

Medicinal chemists and pharmacologists investigating the structural determinants of taxane cytotoxicity use dihydrocephalomannine as a low-potency reference compound . With an IC50 range of 0.1-0.4 µM compared to paclitaxel's <0.01 µM (approximately 10- to 40-fold reduction in potency), dihydrocephalomannine serves as a benchmark for quantifying the functional impact of specific structural modifications, particularly those involving C13 side chain composition and C2'-C3' bond saturation .

Metabolic Studies: Probing C3' Substituent Effects on CYP Regioselectivity

Drug metabolism researchers studying how taxane side chain modifications influence cytochrome P450 regioselectivity use dihydrocephalomannine as a comparator compound with a distinct sec-butyl N-acyl side chain . Based on established class-level evidence showing that C3' modifications shift the major hydroxylation site and alter the predominant CYP enzyme (CYP2C8 vs. CYP3A4), dihydrocephalomannine provides a unique probe for understanding structure-metabolism relationships in the taxane class .

Natural Product Research: Taxane Profiling in Taxus Species

Natural product chemists engaged in phytochemical profiling of Taxus species (yew trees) employ dihydrocephalomannine as an analytical reference standard for identifying and quantifying this naturally occurring taxane in plant extracts . The compound has been detected in Chinese herbal medicine sources and is relevant for chemotaxonomic studies, biodiversity assessment, and bioprospecting efforts aimed at discovering novel taxane scaffolds .

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